![molecular formula C20H25F3N6O2S B12312293 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a pyrimidinone core and a trifluoromethyl-substituted pyridine ring. The presence of multiple functional groups, such as amino, methyl, and sulfanyl groups, contributes to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves several key steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Pyrimidinone Core: The pyrimidinone core is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications: The introduction of the trifluoromethyl-substituted pyridine ring and other functional groups is achieved through a series of substitution and addition reactions. Common reagents used in these steps include trifluoromethylating agents, halogenating agents, and reducing agents.
Purification and Isolation: The final compound is purified and isolated using techniques such as column chromatography and recrystallization.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, scalability, and cost-effectiveness.
化学反応の分析
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidinone core or the trifluoromethyl-substituted pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions. Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to introduce halogen atoms.
Addition: Addition reactions can occur at the double bonds present in the pyrimidinone core. Reagents such as Grignard reagents or organolithium compounds can be used to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Chemical Biology: The compound can be used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications:
作用機序
The mechanism of action of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt key signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
類似化合物との比較
When compared to other similar compounds, 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: This compound shares a similar spirocyclic structure but differs in the substituents on the pyrimidinone core.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another related compound with a different core structure and substituents.
These comparisons highlight the uniqueness of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4
特性
分子式 |
C20H25F3N6O2S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
6-amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3 |
InChIキー |
QZHZIDHAIVAHMD-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
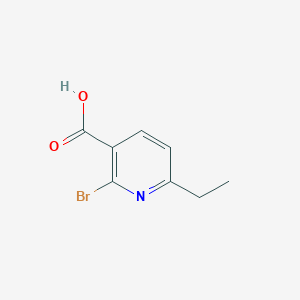
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


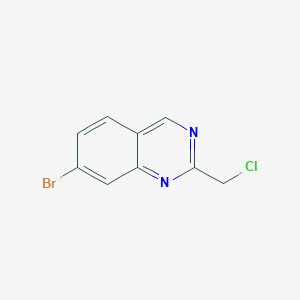
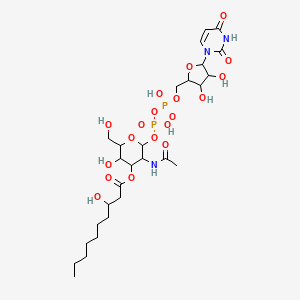
![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)

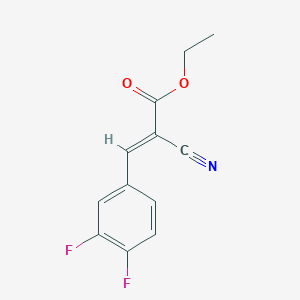
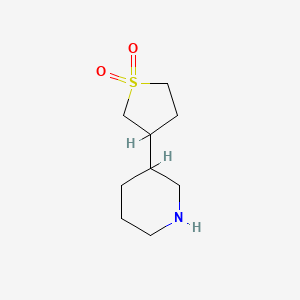
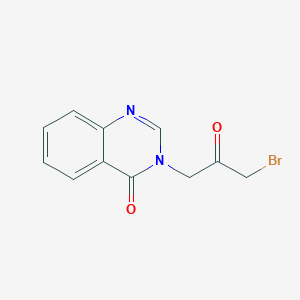
![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)
